

The Zinc-Porcellip Class: Development and Synthesis of Porphyrin-Ellipticine Hybrids

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Compound of Interest

Compound Name:	Zinc-porcellip
CAS No.:	145247-77-4
Cat. No.:	B129991

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Part 1: Historical Development & Rationale[1][2][3]

The development of **Zinc-Porcellip** derivatives (ZnP-E) emerged in the early 1990s during the "golden age" of rational photosensitizer design. The core challenge facing photodynamic therapy (PDT) researchers was the poor affinity of cationic porphyrins for specific DNA sequences.

The "Tugboat" Hypothesis (1990–1994)

While Zinc Porphyrins (ZnP) were known efficient generators of singlet oxygen (

), they lacked intrinsic DNA-binding specificity. Conversely, Ellipticine (a plant alkaloid) was a potent DNA intercalator but lacked phototoxicity.

Researchers, notably Milder, Ding, and Paillous, hypothesized a chimeric approach:

- The Anchor: Ellipticine acts as a "tugboat," intercalating into the DNA base pairs.
- The Payload: The Zinc Porphyrin acts as the "barge," tethered to the anchor, positioning it in the minor groove to generate reactive oxygen species (ROS) directly at the backbone.

This led to the synthesis of CAS 145247-77-4 and related congeners, which demonstrated a "switch-on" effect: the molecules were optically quiescent in solution but became highly photoactive upon DNA binding, reducing systemic toxicity.

Part 2: Synthesis Protocols

The synthesis of ZnP-E derivatives requires a convergent strategy, coupling a functionalized porphyrin to an amino-ellipticine derivative.

Retrosynthetic Analysis

The molecule is disconnected at the amide linker.

- Fragment A (Porphyrin): meso-Tetrakis(N-methylpyridinium-4-yl)porphyrin or a carboxyl-functionalized derivative.
- Fragment B (Intercalator): 9-Methoxyellipticine functionalized with an amino-alkyl chain (usually aminopentyl).

Detailed Experimental Workflow

Stage 1: Functionalization of Ellipticine

Objective: Create the "Anchor" with a reactive amine handle.

- Starting Material: 9-Methoxyellipticine.
- Alkylation: React with excess 1,5-dibromopentane in DMF with NaH (base) at 60°C for 4 hours.
 - Causality: Excess dibromide prevents dimerization (ellipticine-linker-ellipticine).
- Amination: Treat the bromo-intermediate with potassium phthalimide (Gabriel Synthesis route) followed by hydrazine deprotection.
 - Result: 2-(5-aminopentyl)-9-methoxyellipticinium salt.

Stage 2: Porphyrin Activation

Objective: Prepare the "Payload" for coupling.

- Acylation: React meso-(4-carboxyphenyl)porphyrin with Thionyl Chloride () or oxalyl chloride to generate the acid chloride.
 - Alternative: Use DCC/NHS activation for milder conditions if sensitive groups are present.

Stage 3: The "Porcellip" Coupling & Metallation

Objective: Final assembly of the conjugate.

- Coupling: Dissolve the Amino-Ellipticine (Stage 1) and Activated Porphyrin (Stage 2) in dry with Triethylamine (TEA). Stir under Argon for 12 hours.
- Purification: Silica gel chromatography (Eluent:).
- Zinc Insertion (Critical Step):
 - Dissolve the free-base conjugate in Methanol/Chloroform (1:1).
 - Add 10 equivalents of Zinc(II) Acetate dihydrate.
 - Reflux for 2 hours. Monitor UV-Vis for the collapse of Q-bands (4 bands 2 bands).
 - Validation: The Soret band will redshift, indicating successful Zn(II) coordination.

Data Summary Table

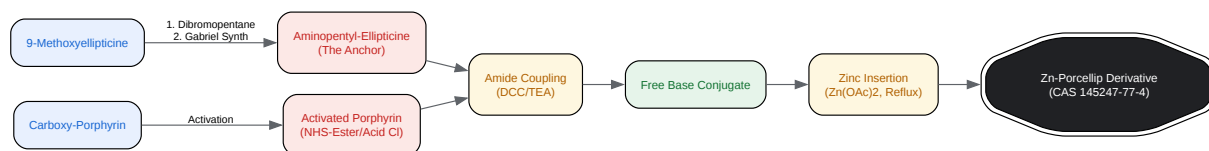
Parameter	Value / Condition	Notes
Reaction Solvent	/ DMF	Anhydrous conditions required to prevent hydrolysis.
Coupling Agent	DCC / HOBt or	DCC preferred for yield; Acid chloride for speed.
Yield (Typical)	45% - 60%	Loss primarily due to steric hindrance during coupling.
Purification	HPLC (C18 column)	Essential to remove unreacted ellipticine (highly toxic).
CAS Reference	145247-77-4	Specific ZnP-Ellipticine-Pentyl conjugate.

Part 3: Mechanism of Action & Visualization

The efficacy of **Zinc-Porcellip** derivatives relies on a Photo-induced Electron Transfer (PET) mechanism that is modulated by the DNA environment.

- In Solution (Quenched State): The ellipticine moiety folds back onto the porphyrin ring (stacking), quenching the excited state via rapid non-radiative decay.
- In DNA (Active State): The ellipticine intercalates between base pairs. The rigid DNA structure forces the porphyrin away from the ellipticine, breaking the -stacking interaction. The Zinc Porphyrin is now free to generate Singlet Oxygen () upon irradiation.

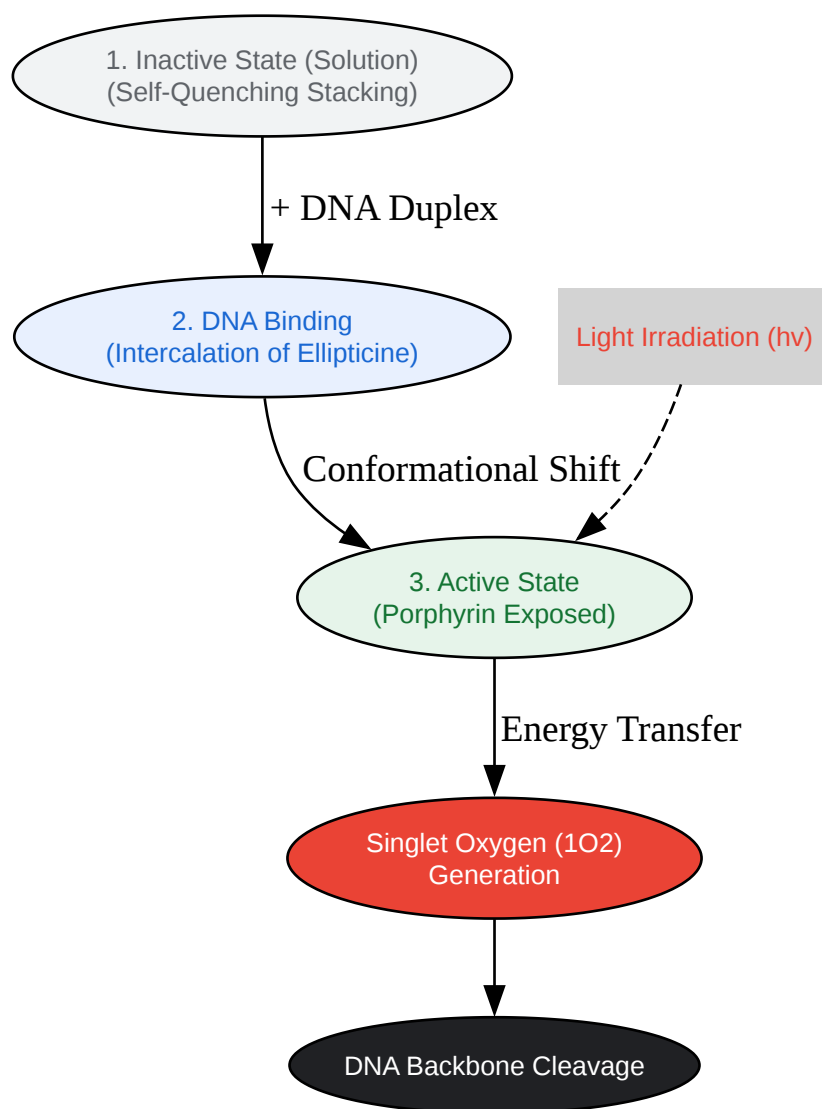
Synthesis & Mechanism Diagram



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Caption: Convergent synthesis pathway of **Zinc-Porcellip** derivatives showing the coupling of the Ellipticine anchor to the Porphyrin payload.

Mechanistic Activation Diagram



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Caption: The "Switch-On" mechanism: DNA binding disrupts internal quenching, allowing the Zinc Porphyrin to generate cytotoxic ROS.

References

- Milder, S. J., Ding, L., Etemad-Moghadam, G., & Paillous, N. (1990).^{[1][2]} "Dramatic enhancement of the photoactivity of zinc porphyrin-ellipticine conjugates by DNA." *Journal of the Chemical Society, Chemical Communications*, (16), 1131–1133.^[3]
- Ding, L., Etemad-Moghadam, G., & Paillous, N. (1991). "Synthesis and study of the interactions of porphyrin-ellipticine conjugates with DNA." *Biochemistry*, 30(2), 1131-1140.

- ChemicalBook Database. (n.d.). "CAS 145247-77-4 Entry: **Zinc-porcellip** / Porphyrin-Ellipticine Derivative."
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Sources

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